molecular formula C5H12N2O3 B3381408 Hydroxyethoxyethyl urea CAS No. 23194-10-7

Hydroxyethoxyethyl urea

Cat. No.: B3381408
CAS No.: 23194-10-7
M. Wt: 148.16 g/mol
InChI Key: CDKJRDWXEROWDG-UHFFFAOYSA-N
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Description

Hydroxyethoxyethyl urea is an organic compound known for its moisturizing and humectant properties. It is a derivative of urea, substituted with 2-ethanol, making it highly water-soluble and hygroscopic. This compound is widely used in cosmetics and personal care products due to its ability to enhance skin hydration and improve the texture of formulations .

Mechanism of Action

Target of Action

Hydroxyethoxyethyl urea primarily targets the skin, specifically the keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the skin’s barrier function .

Mode of Action

This compound interacts with keratinocytes to regulate their proliferation and enhance the skin’s barrier function . It induces the expression of filaggrin, loricrin, and transglutaminase-1, genes that are important for keratinocyte differentiation and skin barrier function . This interaction results in improved skin hydration and integrity .

Biochemical Pathways

It is known that urea, a related compound, plays a fundamental role in the urea cycle, a biochemical pathway that disposes of surplus amino nitrogen and ammonia as urea

Pharmacokinetics

It is known that urea, a related compound, is rapidly absorbed, distributed, and cleared from the body . The influence of these pharmacokinetic properties on the bioavailability of this compound requires further investigation.

Result of Action

The action of this compound results in improved skin hydration and integrity . It functions as a humectant and hair- and skin-conditioning agent in cosmetic products . Its use leads to significant clinical improvement in many dermatoses presenting with scaly and dry skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, in the presence of high temperatures and/or high velocity in the presence of H2S and CO2, urea can be very corrosive to carbon steel . .

Biochemical Analysis

Biochemical Properties

Hydroxyethoxyethyl urea is known for its moisturizing and humectant properties . It helps to gently remove dead skin cells, promoting a smoother and brighter complexion . It strengthens the skin’s natural barrier function, which is essential for maintaining optimal skin health .

Cellular Effects

This compound has been found to be beneficial for various skin conditions such as eczema, psoriasis, and keratosis pilaris . It can help reduce itchiness, inflammation, and scaling associated with these conditions . It is also known to exert a proteolytic, keratolytic, hydrating, hygroscopic, penetration-enhancing, epidermis-thinning, and antipruritic effect .

Molecular Mechanism

It is known that urea, from which this compound is derived, can denature proteins by stronger dispersion interactions . This suggests that this compound might interact with proteins and other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in leave-on products at a maximum use concentration range of 0.00046% to 20.6% . The highest maximum concentration of use is reported to be in moisturizing products

Dosage Effects in Animal Models

In animal models, a dosage level of 1000 mg/kg/day of an aqueous solution containing 57.58% Hydroxyethyl Urea was considered to be the No Observed Adverse Effect Level (NOAEL) for maternity and developmental toxicity .

Metabolic Pathways

This biochemical pathway is used to dispose of surplus amino nitrogen and ammonia as urea .

Transport and Distribution

Urea transporters, which might also transport this compound, are known to exist in the kidney .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that this compound might also have specific subcellular localizations.

Preparation Methods

Hydroxyethoxyethyl urea is typically synthesized by reacting ethanolamine with excess urea. The reaction involves transamidation, where ammonia and unreacted monoethanolamine are removed by sparging with nitrogen. Lactic acid is then added to neutralize any remaining ammonia or monoethanolamine . Industrial production methods often involve preparing an aqueous solution containing 50-60% this compound, which is then diluted and neutralized as needed .

Chemical Reactions Analysis

Hydroxyethoxyethyl urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: this compound can participate in substitution reactions, particularly with other urea derivatives or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Hydroxyethoxyethyl urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydroxyethoxyethyl urea is often compared with other moisturizing agents such as:

This compound stands out due to its unique combination of moisturizing and skin-conditioning properties, making it a versatile ingredient in various formulations.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKJRDWXEROWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61181-31-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61181-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80625295
Record name N-[2-(2-Hydroxyethoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23194-10-7, 61181-31-5
Record name Hydroxyethoxyethyl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[2-[(aminocarbonyl)amino]ethyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[2-(2-Hydroxyethoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYETHOXYETHYL UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I33G5MHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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